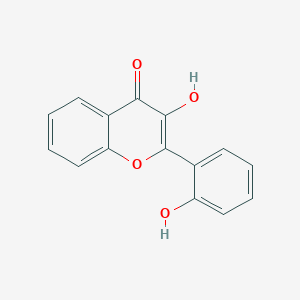

3,2'-Dihydroxyflavone

説明

Overview of Flavonoids as Natural Products in Academic Research

Flavonoids are a vast and varied class of polyphenolic compounds that are synthesized by plants as secondary metabolites. scispace.comnih.gov Their fundamental chemical framework is a fifteen-carbon skeleton, consisting of two benzene rings (A and B) linked by a three-carbon heterocyclic ring (C). scispace.com This basic structure is modified in numerous ways, giving rise to several subclasses, including flavones, flavonols, isoflavones, and flavanones. scispace.com Initially, these compounds were primarily of interest for their roles in plant pigmentation. scispace.com However, extensive academic research has since unveiled their significance in plant physiology, including UV protection and defense against pathogens. scispace.come3s-conferences.org This has led to a surge in scientific inquiry into their diverse biological activities and potential applications. scispace.comresearchgate.net

Importance of Flavone Derivatives in Modern Research

Flavones, a prominent subclass of flavonoids, are distinguished by a double bond between the second and third carbons in the C-ring. innovareacademics.in This structural feature imparts a planar geometry that is often key to their interactions with biological molecules. innovareacademics.in In contemporary research, flavone derivatives are a major focus due to their wide-ranging biological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. innovareacademics.ininnovareacademics.inresearchgate.net Scientists are actively exploring the structure-activity relationships of these derivatives, systematically modifying their chemical structures to enhance specific biological effects. innovareacademics.in This research is pivotal for developing new compounds with potential therapeutic applications. innovareacademics.inresearchgate.net

Contextualizing 3,2'-Dihydroxyflavone within Flavonoid Research

Structural Uniqueness and Research Implications

This compound (3,2'-DHF) is a specific flavone derivative with a distinctive hydroxylation pattern, featuring hydroxyl (-OH) groups at the 3 and 2' positions. rsc.org The 3-hydroxy group is a feature shared with flavonols and is known to be involved in the phenomenon of excited-state intramolecular proton transfer (ESIPT), a process that is the subject of detailed photophysical studies. rsc.orgnih.govrsc.orgchemrxiv.orgacs.org

The hydroxyl group at the 2'-position on the B-ring is less common and significantly influences the molecule's properties. rsc.org This substitution can lead to stronger interactions between the A and B rings, affecting the molecule's conformation and its acidity. rsc.org Research has shown that 3,2'-DHF has a notably lower pKa value compared to the well-studied 3-hydroxyflavone, indicating it is more acidic. rsc.org This unique structural feature has important implications for its biological activity. For instance, studies have demonstrated that 3,2'-DHF can enhance the proliferation and survival of human pluripotent stem cells and improve their differentiation into hematopoietic progenitor cells. nih.gov Furthermore, it has been shown to improve the wound-healing and skin regeneration capabilities of mesenchymal stem cell-derived extracellular vesicles. mdpi.com Its antifungal and antibiofilm activities against Candida albicans have also been a subject of investigation. nih.gov

| Property/Finding | Description | Reference |

|---|---|---|

| Structural Feature | Hydroxyl groups at positions 3 and 2'. | rsc.org |

| Acidity | Exhibits a lower pKa value (is more acidic) compared to 3-hydroxyflavone. | rsc.org |

| Stem Cell Research | Enhances proliferation and survival of human pluripotent stem cells and their differentiation into hematopoietic progenitors. | nih.gov |

| Regenerative Medicine | Improves wound healing and skin regeneration ability of mesenchymal stem cell-derived extracellular vesicles. | mdpi.com |

| Antifungal Activity | Shows antibiofilm activity against Candida albicans. | nih.gov |

Natural Occurrence and Isolation Studies

This compound is not a commonly found flavonoid in the plant kingdom. Its isolation has been documented from a select number of natural sources. For example, it has been identified in the fungal endophyte Aspergillus sp. YPGA8. The isolation process from microbial cultures or plant material typically involves extraction with organic solvents followed by various chromatographic techniques to purify the compound. Spectroscopic methods are then used to confirm its chemical structure. The rarity of 3,2'-DHF in nature underscores the importance of chemical synthesis to obtain sufficient quantities for comprehensive research into its biological potential.

Established Chemical Synthesis Routes for Flavones

The synthesis of the flavone backbone has been a subject of extensive research, leading to several reliable and widely adopted methods. Traditionally, routes such as the Baker-Venkataraman Rearrangement and the Claisen-Schmidt Condensation have been the cornerstones of flavone synthesis.

The Baker-Venkataraman Rearrangement is a classic and powerful method for the synthesis of flavones and chromones. The process is a two-step sequence starting from a 2-hydroxyacetophenone.

First, the 2-hydroxyacetophenone is acylated, typically with a benzoyl chloride, to form a 2-acyloxyacetophenone ester. In the key step, this ester undergoes a base-catalyzed rearrangement to form a 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, also known as a 2-hydroxydibenzoylmethane. This rearrangement proceeds via the formation of an enolate, followed by an intramolecular acyl transfer. Common bases used for this transformation include potassium hydroxide in pyridine, sodium hydride, or potassium tert-butoxide.

In the final step, the resulting 1,3-diketone intermediate is subjected to acid-catalyzed cyclodehydration. Concentrated sulfuric acid in glacial acetic acid is a common reagent system for this cyclization, which upon heating, furnishes the flavone ring system.

Key Features of Baker-Venkataraman Rearrangement:

| Feature | Description |

|---|---|

| Starting Material | 2-Hydroxyacetophenones |

| Key Intermediate | 1,3-Diketone (o-hydroxydibenzoylmethane) |

| Reaction Steps | 1. Esterification of 2-hydroxyacetophenone. 2. Base-catalyzed rearrangement. 3. Acid-catalyzed cyclization. |

|

特性

IUPAC Name |

3-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-11-7-3-1-5-9(11)15-14(18)13(17)10-6-2-4-8-12(10)19-15/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECGDSZOFMYGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)C3=CC=CC=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332408 | |

| Record name | 3,2'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6068-76-4 | |

| Record name | 2′,3-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,2'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Therapeutic Potentials of 3,2'-dihydroxyflavone

Investigations in Stem Cell Biology

The flavonoid 3,2'-Dihydroxyflavone has been the subject of targeted research to elucidate its effects on stem cell populations, particularly human pluripotent stem cells (hPSCs), which include both embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). dntb.gov.uanih.gov Studies have focused on its potential to improve the culture and handling of these versatile cells, which are crucial for applications in regenerative medicine and disease modeling. dntb.gov.uanih.gov

Modulation of Human Pluripotent Stem Cell Proliferation

Research has demonstrated that this compound significantly influences the proliferation and survival of hPSCs. nih.govnih.gov This small molecule has been identified as a potent enhancer of hPSC quality, promoting their growth and stability in culture. dntb.gov.uanih.gov

Treatment with this compound has been shown to increase the rate of cell proliferation in both ESCs and iPSCs. dntb.gov.uanih.gov In comparative studies with other flavonoids, this compound was a standout compound for its ability to significantly boost the proliferation of human iPSCs. nih.gov For instance, a trypan blue cell counting assay revealed a higher number of hiPSCs in groups treated with 10 μM this compound at 24, 48, and 72 hours compared to control groups and those treated with other flavonoids like 3-hydroxyflavone (3-HF), 3,3'-dihydroxyflavone (3,3'-DHF), and 3,4'-dihydroxyflavone (3,4'-DHF). nih.gov Furthermore, this enhanced proliferation translates to an increase in colony formation, a key indicator of robust stem cell growth. dntb.gov.uanih.gov

Table 1: Effect of this compound on hPSC Proliferation

| Treatment Group | Observation | Reference |

|---|---|---|

| Control hPSCs | Baseline proliferation rate | nih.gov |

| 10 µM 3,2'-DHF | Significantly higher cell numbers at 24, 48, and 72 hours | nih.gov |

The cell cycle of human pluripotent stem cells is characterized by a short G1 phase and a high proportion of cells in the S phase, which is linked to their rapid proliferation. harvard.edu Analysis of the cell cycle in hPSCs treated with this compound revealed a notable increase in the percentage of cells in the S phase compared to untreated cells. nih.govresearchgate.net This shift in cell cycle distribution is a key mechanism behind the observed enhancement of proliferation rates, as a larger population of cells is actively replicating their DNA at any given time. nih.govharvard.edu

Table 2: Cell Cycle Analysis of hPSCs Treated with this compound

| Cell Population | Condition | Outcome | Reference |

|---|---|---|---|

| hPSCs | Untreated (Control) | Baseline percentage of cells in S-phase | nih.gov |

Maintaining pluripotency, the ability of stem cells to differentiate into all cell types of the body, is paramount. The core transcription factors OCT4, SOX2, and NANOG are essential for sustaining this undifferentiated state. nih.gov Research indicates that treatment with this compound leads to high expression of these critical pluripotency markers. dntb.gov.uanih.gov Both mRNA and protein levels of OCT4, SOX2, and NANOG were found to be elevated in iPSCs following treatment with this flavonoid. nih.govresearchgate.net This demonstrates that while promoting proliferation, this compound also helps to preserve the fundamental pluripotent nature of the stem cells. dntb.gov.uanih.gov

Table 3: Expression of Pluripotency Markers in iPSCs Treated with this compound

| Marker | Analysis Method | Result of 3,2'-DHF Treatment | Reference |

|---|---|---|---|

| OCT4 | Quantitative Real-Time PCR, Western Blot | High Expression | dntb.gov.uaresearchgate.net |

| SOX2 | Quantitative Real-Time PCR, Western Blot | High Expression | dntb.gov.uaresearchgate.net |

A significant challenge in the culture of hPSCs is their susceptibility to apoptosis (programmed cell death) when separated into single cells, a process known as dissociation-induced apoptosis or anoikis. hellobio.comescholarship.org This phenomenon can severely limit the efficiency of clonal selection and other essential laboratory procedures. hellobio.com Studies have shown that this compound significantly decreases this dissociation-induced apoptosis. nih.govnih.gov Treatment with this compound has been found to suppress the rate of apoptosis, with a notable effect observed at a concentration of 10 μM. nih.gov

ROCK (Rho-associated kinase) inhibitors, such as Y-27632, are widely used in stem cell culture to enhance cell survival, particularly during single-cell dissociation. hellobio.comnih.govstemcell.com Interestingly, research has revealed a synergistic relationship between this compound and ROCK inhibitors. researchgate.net When hPSCs were treated with a combination of this compound and Y-27632, the improvement in cell proliferation was greater than that observed with either compound administered alone. researchgate.netresearchgate.net This suggests that these molecules may act through complementary pathways to promote the robust growth and survival of human pluripotent stem cells. researchgate.net

Reduction of Dissociation-Induced Apoptosis

Regulation of Stem Cell Differentiation

The flavonoid this compound (3,2'-DHF) has emerged as a significant regulator of stem cell fate, demonstrating a capacity to guide the differentiation of pluripotent stem cells into specific lineages. This modulation is crucial for the potential application of stem cells in regenerative medicine and cellular therapies. Research has highlighted the compound's ability to enhance the differentiation of human induced pluripotent stem cells (hiPSCs) into various cell types, suggesting its utility in generating specific cell populations for therapeutic use. nih.govnih.gov

Treatment of human induced pluripotent stem cells (hiPSCs) with this compound has been shown to enhance their differentiation towards the mesodermal lineage. nih.govnih.gov This is a critical step in generating a wide array of cell types, including hematopoietic and cardiac cells. The culture of hiPSCs pre-treated with 3,2'-DHF in differentiation-inducing media resulted in an augmented capacity for mesodermal differentiation, laying the groundwork for more efficient production of mesoderm-derived cell types. nih.govnih.gov

A notable effect of this compound is its ability to improve the differentiation of hiPSCs into hematopoietic progenitor cells (HPCs). nih.govnih.gov These progenitor cells are characterized by the co-expression of the surface markers CD34 and CD45. Studies have demonstrated that pre-treatment of hiPSCs with 3,2'-DHF leads to a more efficient generation of these CD34+ CD45+ HPCs. nih.govnih.gov This enhanced differentiation potential is significant for the fields of hematology and immunology, as it offers a potential method to increase the yield of these valuable cells for research and therapeutic applications. researchgate.net

Table 1: Effect of this compound on Hematopoietic Progenitor Cell Differentiation

| Cell Type | Treatment | Key Markers | Outcome | Reference |

| Human Induced Pluripotent Stem Cells (hiPSCs) | This compound | CD34+, CD45+ | Enhanced differentiation into hematopoietic progenitor cells. | nih.govnih.gov |

Beyond hematopoietic progenitor cells, this compound also promotes the differentiation of hiPSCs into natural killer (NK) cells. nih.govnih.gov NK cells are a crucial component of the innate immune system, and the ability to generate them efficiently from pluripotent stem cells is of great interest for cancer immunotherapy. Research has shown that hiPSCs treated with 3,2'-DHF exhibit an improved capacity to differentiate into functional NK cells. nih.govnih.govresearchgate.net This finding underscores the potential of 3,2'-DHF as a tool to generate immune cells for therapeutic purposes.

Table 2: Impact of this compound on Natural Killer Cell Production

| Starting Cell Population | Treatment | Resulting Cell Type | Key Finding | Reference |

| Human Induced Pluripotent Stem Cells (hiPSCs) | This compound | Natural Killer (NK) Cells | Increased efficiency of NK cell production. | nih.govnih.govresearchgate.net |

The influence of this compound extends to adult stem cell populations, specifically urine-derived stem cells (USCs). mdpi.com Research has shown that the addition of 3,2'-DHF to the culture medium significantly increases the isolation efficiency of USCs. mdpi.com Furthermore, USCs isolated in the presence of 3,2'-DHF demonstrated an enhanced proliferation rate compared to control groups. mdpi.com This suggests that 3,2'-DHF can be a valuable supplement in the primary culture of USCs, facilitating the expansion of these cells for various research and potential therapeutic applications.

Differentiation into Natural Killer Cells

Mechanistic Insights into Stem Cell Modulation

The beneficial effects of this compound on stem cell proliferation and differentiation are underpinned by its influence on key intracellular signaling pathways that govern self-renewal and pluripotency.

A key mechanism through which this compound exerts its effects is the activation of critical self-renewal-related kinases, namely STAT3 (Signal Transducer and Activator of Transcription 3) and AKT (also known as Protein Kinase B). dntb.gov.uanih.gov Western blot analyses have revealed that treatment of both embryonic stem cells and induced pluripotent stem cells with 3,2'-DHF leads to a significant increase in the phosphorylation of STAT3 and AKT. dntb.gov.uanih.govresearchgate.net The activation of these pathways is crucial for maintaining the undifferentiated state and promoting the survival and proliferation of pluripotent stem cells. dntb.gov.uanih.gov This enhanced self-renewal capacity in the presence of 3,2'-DHF contributes to the generation of high-quality pluripotent stem cells that subsequently exhibit improved differentiation potential. dntb.gov.uanih.gov

Upregulation of Intracellular Glutathione Levels

This compound (3,2'-DHF) has demonstrated significant antioxidant properties, notably through its ability to modulate intracellular glutathione (GSH) levels. Glutathione is a critical tripeptide antioxidant that plays a central role in protecting cells from oxidative stress by neutralizing free radicals. mdpi.comhealthline.com Research involving human pluripotent stem cells (hiPSCs) has shown that treatment with 3,2'-DHF leads to a discernible upregulation of intracellular GSH. nih.govnih.gov Specifically, studies have observed that hiPSCs treated with 3,2'-DHF exhibit an increase in the population of cells with high levels of glutathione (GSH-high cells). nih.govnih.gov This enhancement of the cellular antioxidant defense system is a key mechanism contributing to the compound's biological activities, such as improving the proliferation and survival of these stem cells by mitigating dissociation-induced apoptosis. nih.govresearchgate.net

Antimicrobial and Antibiofilm Efficacy

This compound has emerged as a compound with potent antimicrobial and antibiofilm capabilities, showing effectiveness against both bacterial and fungal pathogens. mdpi.comnih.gov Its activity is particularly notable against organisms that form resilient biofilms, which are communities of microorganisms encased in a self-produced matrix, conferring increased resistance to conventional antimicrobial agents. mdpi.comresearchgate.net

Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

3,2'-DHF exhibits significant antibacterial and antivirulence activity against Staphylococcus aureus, a major Gram-positive pathogen responsible for a wide range of infections, including those involving drug-resistant strains like MRSA. mdpi.comnih.gov The compound has a minimum inhibitory concentration (MIC) of 50–75 µg/mL against various S. aureus strains. mdpi.com Studies have shown that it acts in a bacteriostatic manner, inhibiting bacterial growth rather than killing the cells outright. mdpi.com

A key therapeutic potential of 3,2'-DHF lies in its ability to inhibit the formation of S. aureus biofilms. mdpi.comresearchgate.net Research has demonstrated that at sub-inhibitory concentrations (concentrations below the MIC), 3,2'-DHF can effectively prevent biofilm development on surfaces like polystyrene plates. mdpi.com For instance, at a concentration of 100 µg/mL, 3,2'-DHF reduced S. aureus biofilm formation by over 90%. researchgate.net Even at a much lower concentration of 5 µg/mL, it has been shown to be effective against biofilm formation. mdpi.comnih.govresearchgate.net This antibiofilm activity has been observed across multiple S. aureus strains, including methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) variants. mdpi.com

Table 1: Effect of this compound on S. aureus Biofilm Formation

| Strain | Concentration (µg/mL) | Biofilm Inhibition | Source |

| S. aureus ATCC 6538 | 5 - 20 | Dose-dependent inhibition | mdpi.com |

| S. aureus MSSA 6538 | 100 | >90% | researchgate.net |

| MRSA MW2 | 5 - 20 | Dose-dependent inhibition | mdpi.com |

| MSSA 25923 | 5 - 20 | Dose-dependent inhibition | mdpi.com |

| MRSA 33591 | 5 - 20 | Dose-dependent inhibition | mdpi.com |

Beyond inhibiting biofilms, 3,2'-DHF also curtails the production of key virulence factors in S. aureus. mdpi.comresearchgate.net It has been shown to reduce hemolytic activity, which is the ability of the bacteria to lyse red blood cells, a process mediated by toxins like α-hemolysin. mdpi.com Furthermore, the compound effectively inhibits slime production in a dose-dependent manner. mdpi.com Slime is a crucial component for bacterial colonization and the structural integrity of biofilms. mdpi.com At concentrations of 50 or 100 μg/mL, 3,2'-DHF was found to completely abolish slime production, largely by inhibiting bacterial growth. mdpi.com

The mechanism behind the antivirulence effects of 3,2'-DHF involves the targeted suppression of specific genes. mdpi.comresearchgate.net Quantitative real-time PCR (qRT-PCR) analyses have revealed that treatment with 3,2'-DHF at a concentration of 50 µg/mL significantly downregulates the expression of the hla and nuc1 genes in S. aureus. mdpi.com The hla gene encodes for alpha-toxin (α-hemolysin), a major toxin that not only causes hemolysis but also promotes biofilm formation. mdpi.com The nuc1 gene encodes for staphylococcal nuclease, an enzyme that contributes to biofilm maturation. mdpi.com The observed 3-fold suppression of hla expression is consistent with the reduction in hemolytic activity, highlighting the specific action of 3,2'-DHF on these virulence pathways. mdpi.com

Table 2: Impact of this compound on S. aureus Virulence Gene Expression

| Gene | Encoded Virulence Factor | Effect of 3,2'-DHF (50 µg/mL) | Source |

| hla | Alpha-toxin (α-hemolysin) | Significant downregulation | mdpi.com |

| nuc1 | Staphylococcal Nuclease | Significant downregulation | mdpi.com |

Reduction of Bacterial Virulence Factor Production (e.g., hemolytic activity, slime production)

Antifungal and Antivirulence Activity (e.g., Candida albicans)

This compound also demonstrates significant efficacy against the opportunistic fungal pathogen Candida albicans. nih.govnih.gov This fungus is a common cause of candidiasis and is known for forming drug-tolerant biofilms. nih.govresearchgate.net 3,2'-DHF exhibits strong antibiofilm activity against C. albicans, with a minimum inhibitory concentration (MIC) of 50 μg/mL. nih.govnih.gov Notably, it can completely inhibit biofilm formation at concentrations as low as 1-10 μg/mL. nih.govnih.gov

A key aspect of C. albicans virulence is its ability to transition from a yeast-like form to a filamentous hyphal form, which is a prerequisite for biofilm development. nih.govnih.govresearchgate.net 3,2'-DHF has been shown to dramatically inhibit this morphological change, preventing the formation of germ tubes and hyphae at concentrations above 2 μg/mL. nih.gov This inhibition of filamentation is a critical antivirulence mechanism. nih.gov

Transcriptomic studies have revealed that 3,2'-DHF downregulates the expression of genes essential for hyphal formation and biofilm development, such as ECE1, HWP1, TEC1, and UME6. nih.govnih.gov Concurrently, it upregulates genes that act as negative regulators of the yeast-to-hyphae transition, including CHK1, IFD6, UCF1, and YWP1. nih.govnih.gov Furthermore, 3,2'-DHF has proven effective in inhibiting mixed-species biofilms containing both S. aureus and C. albicans, indicating its broad-spectrum antibiofilm potential. mdpi.comnih.gov

Inhibition of Biofilm Formation and Metabolic Activity

Research has shown that this compound is a potent inhibitor of C. albicans biofilm formation. nih.govnih.gov It has been observed to almost completely abolish biofilm formation at concentrations greater than 2 μg/mL. researchgate.net The compound also dose-dependently inhibits biofilm formation by fluconazole-sensitive strains of C. albicans. nih.gov Furthermore, this compound has been shown to interfere with the metabolic activity of Vibrio parahaemolyticus, suggesting a potential mechanism for its antibiofilm effects that may be applicable to other microorganisms as well. nih.govnih.gov

It is important to note that while this compound is effective at preventing biofilm formation, it does not eradicate established biofilms at the concentrations tested. researchgate.net

Suppression of Morphological Changes (germ tube/hyphae formation)

A critical aspect of C. albicans virulence is its ability to switch from a yeast-like form to a filamentous hyphal form, a process that includes germ tube formation. nih.govnih.gov this compound has been shown to dramatically inhibit this morphological transition. nih.govnih.govresearchgate.net At concentrations above 2 μg/mL, it completely inhibits the formation of hyphae. researchgate.net This inhibition of hyphal development is a key factor in its ability to prevent biofilm formation. researchgate.netresearchgate.net The compound also effectively inhibits cell aggregation, another crucial step in the development of biofilms. nih.govnih.govresearchgate.net

Modulation of Biofilm-Related Gene Expression

The inhibitory effects of this compound on C. albicans biofilm and hyphal formation are underpinned by its ability to modulate the expression of key regulatory genes. Transcriptomic analyses have revealed that this compound downregulates the expression of genes that promote germ tube/hyphae formation and biofilm development. nih.govnih.govresearchgate.net Conversely, it upregulates the expression of genes that act as biofilm and hyphal regulators. nih.govnih.govresearchgate.net

Table 1: Modulation of Biofilm-Related Gene Expression in Candida albicans by this compound

| Gene | Function | Effect of this compound |

| ECE1 | Involved in hyphal cell elongation and biofilm formation. semanticscholar.org | Downregulated nih.govnih.govresearchgate.net |

| HWP1 | Essential for hyphal development and biofilm formation. semanticscholar.org | Downregulated nih.govnih.govresearchgate.net |

| TEC1 | A transcription factor involved in filamentation and biofilm formation. | Downregulated nih.govnih.gov |

| UME6 | A filament-specific regulator of hyphal extension and maintenance. semanticscholar.orgnih.gov | Downregulated nih.govnih.govresearchgate.net |

| CHK1 | A biofilm and hyphal regulator. | Upregulated nih.govnih.govresearchgate.net |

| IFD6 | A biofilm and hyphal inhibitory gene. semanticscholar.org | Upregulated nih.govnih.govresearchgate.net |

| UCF1 | A biofilm and hyphal regulator. nih.govresearchgate.net | Upregulated nih.govnih.govresearchgate.net |

| YWP1 | A biofilm and hyphal inhibitory gene. semanticscholar.org | Upregulated nih.govnih.govresearchgate.net |

Broad-Spectrum Antimicrobial Investigations

The antimicrobial properties of this compound extend beyond C. albicans. Studies have reported its antifungal activity against Saccharomyces cerevisiae. nih.govwindows.net Furthermore, it exhibits significant antibacterial and antibiofilm effects against the foodborne pathogen Vibrio parahaemolyticus. nih.govnih.gov Research has shown that this compound can disrupt preformed Vibrio biofilms and suppress various virulence factors, including motility and hemolysin production. nih.govnih.gov It has a minimum inhibitory concentration (MIC) of 20 μg/mL against planktonic Vibrio cells. nih.govnih.govwindows.netresearchgate.net The compound has also demonstrated the ability to inhibit biofilm formation by other food-related pathogens like Vibrio harveyi, Staphylococcus aureus, and Salmonella typhimurium. nih.govnih.govresearchgate.netresearchgate.net Notably, it is effective against mixed-species biofilms of S. aureus and C. albicans. mdpi.comnih.gov

Neurobiological Applications

In addition to its antimicrobial activities, this compound has shown promise in the field of neurobiology, particularly for its neuroprotective effects.

Neuroprotective Effects in Experimental Models

Mitigation of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

Chemotherapy-induced peripheral neuropathy (CIPN) is a significant and often dose-limiting side effect of many anticancer drugs, including paclitaxel. nih.gov Flavonoid derivatives, in general, have been investigated for their potential to alleviate CIPN. researchgate.net While direct studies on this compound for CIPN are limited in the provided search results, a related compound, 3',4'-dihydroxyflavone, has been shown to ameliorate paclitaxel-induced neuropathic symptoms in mice. nih.gov Another similar compound, 7,3'-dihydroxyflavone, has also been identified as a potential candidate for mitigating paclitaxel-induced peripheral neuropathy. researchgate.netnih.gov These findings suggest that dihydroxyflavone structures may hold therapeutic potential for CIPN. One study indicated that this compound may alleviate CIPN symptoms by modulating ion channel activity and neurotransmitter receptors, specifically KATP channels and GABAA receptors.

Antioxidant Activities Relevant to Neurological Systems

The antioxidant properties of flavonoids, including this compound, are significant in the context of neurological health. Oxidative stress is a key factor in the development and progression of various neurological disorders. Flavonoids can counteract this by directly scavenging free radicals, such as reactive oxygen species (ROS), thereby preventing damage to neural tissues. frontiersin.org Their specific functional groups enable them to interrupt radical chain reactions, and they can also boost the body's own antioxidant defense systems by upregulating antioxidant enzymes. frontiersin.org

Research has highlighted that the neuroprotective effects of flavonoids are linked to their ability to mitigate oxidative stress-induced neuronal apoptosis. researchgate.net For instance, some dihydroxyflavones have demonstrated the ability to suppress pro-inflammatory cytokines and reduce neuronal death by inhibiting pathways like NF-κB and activating survival signals such as ERK and AKT. researchgate.net

In studies involving induced pluripotent stem cells (iPSCs), this compound has been shown to possess neuroprotective properties. nih.govnih.gov Treatment with this compound led to enhanced proliferation and differentiation of these stem cells into mature neurons. nih.gov When these pre-treated iPSCs were transplanted into a peripheral nerve injury model, they promoted more efficient axonal regeneration and functional recovery. nih.gov This neuroprotective effect was associated with the stimulation of cytokines like TNF-α in the early phase of injury, which helped reduce the recovery time. nih.gov

Furthermore, the antioxidant activity of this compound is linked to its capacity to increase intracellular levels of glutathione (GSH), a critical antioxidant. nih.gov In human iPSCs, treatment with this compound increased the population of cells with high GSH levels, which in turn reduced apoptosis (cell death) during cell dissociation. nih.gov This enhancement of the intracellular antioxidant defense system is a key mechanism behind its neuroprotective potential.

General Pharmacological Activities

The antioxidative capabilities of this compound and other flavonoids are multifaceted. A primary mechanism is the direct scavenging of free radicals, which is largely attributed to the number and position of hydroxyl (-OH) groups on their core structure. nih.gov These groups can donate a hydrogen atom or an electron to a free radical, neutralizing it and preventing it from causing cellular damage. acs.org

Beyond direct scavenging, flavonoids can also exert their antioxidant effects by chelating metal ions, particularly redox-active metals like copper (Cu) and iron (Fe). nih.gov These metals can otherwise participate in reactions that generate highly reactive free radicals. The ability of a flavonoid to chelate these metals is influenced by its specific structural features. nih.gov

Another important antioxidative mechanism is the activation of the body's endogenous antioxidant defense systems. frontiersin.org Flavonoids can enhance the activity of antioxidant enzymes, which are crucial for detoxifying reactive oxygen species. frontiersin.org For example, this compound has been shown to increase intracellular levels of glutathione (GSH). nih.gov GSH is a major cellular antioxidant that plays a vital role in protecting cells from oxidative damage. Studies have shown that treatment with this compound increases the number of cells with high GSH content, thereby enhancing their survival and proliferation. nih.gov

The table below summarizes the key antioxidative mechanisms of this compound.

| Mechanism | Description of Action | Supporting Evidence |

| Direct Radical Scavenging | Donates hydrogen atoms or electrons to neutralize reactive oxygen species. | The presence of hydroxyl groups on the flavonoid structure is crucial for this activity. nih.gov |

| Metal Chelation | Binds to redox-active metal ions like copper and iron, preventing them from catalyzing the formation of free radicals. | The specific arrangement of functional groups on the flavonoid molecule determines its chelation capacity. nih.gov |

| Enhancement of Endogenous Antioxidants | Increases the levels and activity of cellular antioxidants, such as glutathione (GSH). | Treatment with this compound leads to an increase in GSH-high cells. nih.gov |

This compound serves as a valuable model compound for researchers studying the structure-activity relationships of flavonoids. Its specific arrangement of hydroxyl groups allows scientists to investigate how these functional groups influence the molecule's chemical reactivity and biological interactions. nih.gov

The differential effects observed between various flavonoids are often attributed to their chemical structure, particularly the location of hydroxyl groups on the benzene rings. nih.gov By comparing the activity of this compound with other flavonoids that have different hydroxylation patterns, researchers can deduce the importance of specific structural features for a given biological effect. nih.gov For example, studies have compared the effects of this compound with isomers like 3,3'-dihydroxyflavone and 3,4'-dihydroxyflavone on the proliferation of human induced pluripotent stem cells, revealing that the position of the hydroxyl group on the B ring significantly impacts its molecular function. nih.gov

Structure-activity Relationship Sar Studies of 3,2'-dihydroxyflavone

Influence of Hydroxyl Group Positioning on Biological Activities

The hydroxylation pattern of the flavone core is a primary determinant of its biological function. The presence of a hydroxyl group at the C3 position is a common feature among flavonols and is known to influence various activities, including antioxidant and enzyme-inhibitory actions. The hydroxyl group at the C2' position of the B-ring is less common but significantly modulates the compound's properties, distinguishing it from other dihydroxyflavone isomers. This unique arrangement affects the molecule's stereochemistry and electronic properties, which in turn dictates its interaction with biological targets.

Comparative Analysis with Other Dihydroxyflavone Isomers

The distinct biological activities of 3,2'-dihydroxyflavone (3,2'-DHF) become evident when compared with its structural isomers. A study investigating the effects of various flavonoids on the proliferation of human pluripotent stem cells (hiPSCs) provides a clear example. In this research, 3,2'-DHF was compared with its isomers 3-hydroxyflavone (3-HF), 3,3'-dihydroxyflavone (3,3'-DHF), and 3,4'-dihydroxyflavone (3,4'-DHF). nih.gov

The results demonstrated that only 3,2'-DHF significantly enhanced the proliferation rate of hiPSCs. nih.gov In contrast, treatment with 3-HF, 3,3'-DHF, and 3,4'-DHF led to a decrease in the proliferation rate. nih.gov This differential action underscores the critical importance of the hydroxyl group's position on the B-ring. The unique spatial arrangement conferred by the 2'-OH group appears essential for the observed proliferative effect on hiPSCs, an activity not shared by its isomers with hydroxyl groups at the 3' or 4' positions. nih.gov This highlights how a subtle shift in hydroxylation pattern can completely alter the biological outcome.

Computational and Predictive Modeling for SAR Elucidation

To further understand the structural basis of this compound's bioactivity, computational methods are employed. These in silico techniques, such as Comparative Molecular Field Analysis (CoMFA) and molecular docking, provide predictive models of how the compound interacts with biological targets at a molecular level, complementing experimental data.

Application of Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique used to correlate the 3D spatial properties of a molecule with its biological activity. In a study involving a series of flavone analogues, including this compound, CoMFA calculations were performed to analyze their antimicrobial activities. jmb.or.kr The resulting CoMFA contour maps help visualize the regions where steric and electrostatic properties of the flavonoid structure are critical for activity. For instance, the steric field contour map from this study showed a green contour near the C-3 position, indicating that bulky substituents in this region are favorable for the tested activity. jmb.or.kr This type of analysis provides valuable insights for designing new flavonoid derivatives with potentially enhanced efficacy.

Molecular Docking Simulations in Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in elucidating the mechanism of action for many flavonoids. While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, numerous studies have successfully applied this technique to its isomers, such as 3',4'-dihydroxyflavone and 7,4'-dihydroxyflavone. nih.govbioinformation.netresearchgate.netfrontiersin.org These studies demonstrate that dihydroxyflavones can bind effectively to the active sites of various protein targets, including those involved in inflammation and neuropathy. nih.govresearchgate.netfrontiersin.org The simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the flavonoid's hydroxyl groups and the amino acid residues of the target protein. nih.gov For example, docking studies on 3',4'-dihydroxyflavone have shown its favorable binding affinity and good hydrogen bond interactions with targets like KATP channels and GABAA receptors. nih.govbioinformation.net These findings on related isomers suggest that the hydroxyl groups of this compound are likewise crucial for forming stable complexes with its own specific biological targets, thereby mediating its unique activities.

Correlations Between Structural Features and Specific Bioactivities (e.g., antimicrobial, antioxidant)

The specific structural characteristics of this compound are directly correlated with its observed biological activities, notably its antimicrobial and antioxidant effects.

Research has identified this compound as having both good antimicrobial and antioxidant properties. jmb.or.krkoreascience.kr Its antimicrobial effects include potent antibiofilm activity against pathogens like Staphylococcus aureus and Candida albicans. mdpi.com A comparative study of 19 different flavonoids found that this compound, along with quercetin and fisetin, could completely inhibit S. aureus biofilm formation. A shared structural feature among these three potent compounds is the presence of a hydroxyl group at the C3 position, suggesting this feature is crucial for their antibiofilm activity. mdpi.com

The antioxidant activity of this compound is linked to its ability to enhance the intracellular levels of glutathione (GSH), a critical endogenous antioxidant. nih.gov In studies on human pluripotent stem cells, treatment with 3,2'-DHF led to an upregulation of intracellular GSH. nih.gov This mechanism highlights a direct correlation between the compound's structure and its capacity to bolster cellular antioxidant defenses, which also contributes to the reduced apoptosis and enhanced proliferation observed in these cells. nih.gov

Advanced Analytical Methodologies for 3,2'-dihydroxyflavone

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental in separating 3,2'-Dihydroxyflavone from complex mixtures and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound. A typical method involves a C18 column with a mobile phase consisting of acetonitrile and water, often with a gradient elution to ensure optimal separation. For instance, a mobile phase of 30:70 acetonitrile:water can be used to achieve a purity threshold of ≥95%. Method validation is crucial and is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, and robustness. bioline.org.br

A study developing a method for a related flavonoid glycoside and rifampicin utilized a reverse-phase C18 column with a mobile phase of acetonitrile and phosphate buffer (50 mM, pH 5.0) in a 60:40 v/v ratio. bioline.org.br The flow rate was maintained at 0.8 mL/min, with detection at 340 nm. bioline.org.br Such methods demonstrate good linearity (r² > 0.999) and precision, making them suitable for routine quality control. bioline.org.br

Table 1: Example HPLC Method Parameters for Flavonoid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reverse Phase C18 | bioline.org.br |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | bioline.org.br |

| Flow Rate | 0.8 mL/min | bioline.org.br |

| Detection | UV-Vis at specific wavelengths (e.g., 285 nm, 340 nm) | bioline.org.brresearchgate.net |

| Purity Threshold | ≥95% |

HPLC-Mass Spectrometry (HPLC-MS) for Detection and Quantification

Coupling HPLC with Mass Spectrometry (HPLC-MS) provides a highly sensitive and specific method for the detection and quantification of this compound, even in complex biological matrices. researchgate.netscielo.org.pe This technique combines the superior separation capabilities of HPLC with the mass-resolving power of MS. scielo.org.pe Electrospray ionization (ESI) is a commonly used ionization source for flavonoid analysis. researchgate.netscielo.org.pe

For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed, operating in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. nih.gov A validated UPLC-MS/MS method for 3-hydroxyflavone, a structurally similar compound, demonstrated a linear response over a wide concentration range and required only a small sample volume. nih.gov This high sensitivity is crucial for pharmacokinetic and metabolic studies. nih.gov

Spectroscopic Approaches for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of flavonoids. nih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework. The chemical shifts in the NMR spectra are highly sensitive to the substitution pattern on the flavone core. nih.govhebmu.edu.cn

For this compound, specific signals in the ¹H NMR spectrum, such as the singlet for the C3-OH proton and the multiplets for the aromatic protons, are characteristic. In ¹³C NMR, the chemical shifts of the carbonyl carbon (C4) and the hydroxyl-bearing carbons (C3 and C2') are key identifiers. Comparing the NMR data of an unknown sample with that of known dihydroxyflavone derivatives allows for confident structural assignment. nih.govresearchgate.net

Table 2: Representative NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Source |

|---|---|---|

| ¹H NMR (in DMSO-d₆) | δ 6.78 (s, 1H, C3-OH), δ 7.25–7.45 (m, 5H, aromatic protons) | |

| ¹³C NMR | 182.1 ppm (C4 ketone), 163.2 ppm (C2 hydroxyl) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass, which in turn confirms the elemental composition. mdpi.com The molecular ion peak for this compound is expected at an m/z of 254.24.

The fragmentation pattern in MS/MS experiments is characteristic of the flavonoid structure. Flavonoids typically undergo cleavage of the C-ring, resulting in fragments corresponding to the A-ring and B-ring. For this compound, characteristic fragments at m/z 153 (A-ring) and m/z 121 (B-ring) can be expected. This fragmentation pattern is a valuable "fingerprint" for structural confirmation. researchgate.net

Table 3: Expected Mass Spectrometric Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₀O₄ | |

| Molecular Weight | 254.24 g/mol | |

| [M+H]⁺ (ESI-MS) | 255.06 m/z | |

| Characteristic Fragments (m/z) | 153 (A-ring), 121 (B-ring) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Profile Validation

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and rapid technique used to validate the absorption profile of this compound. Flavonoids exhibit characteristic UV-Vis spectra due to their conjugated systems. In a neutral solvent like methanol, this compound shows a maximum absorption (λmax) at approximately 340 nm.

The position of the absorption bands can be influenced by the solvent and the pH. Upon deprotonation in a more basic medium, a red shift (bathochromic shift) to around 390 nm is observed due to enhanced conjugation. This pH-dependent spectral shift is a characteristic feature of hydroxylated flavonoids and can be used to confirm the presence of hydroxyl groups. The UV-Vis spectrum serves as a quick check for the integrity and identity of the compound. researchgate.netacs.org

Integration of Multi-Omics Data in Research

The study of this compound has been significantly advanced by the integration of multi-omics data, which allows for a comprehensive understanding of its biological effects at various molecular levels. By combining transcriptomic and proteomic approaches, researchers can connect the compound-induced changes in gene expression to subsequent alterations in protein levels and cellular functions. This integrated methodology provides a more holistic view of the molecular pathways modulated by this compound, from the initial transcriptional response to the ultimate functional outcomes at the protein level.

Transcriptomic Profiling (RNA Sequencing, qRT-PCR)

Transcriptomic analysis is crucial for elucidating the mechanisms of action of this compound by measuring its impact on gene expression. Techniques such as RNA sequencing (RNA-seq) and quantitative real-time polymerase chain reaction (qRT-PCR) have been instrumental in identifying the genes and pathways modulated by this compound in various biological systems.

RNA Sequencing (RNA-seq) offers a global, unbiased view of the transcriptome. In studies involving human induced pluripotent stem cells (hiPSCs), RNA-seq was used to analyze the expression profiles of cells treated with this compound. nih.govnih.gov This powerful technique helped identify thousands of differentially expressed genes (DEGs) when comparing treated cells to controls, revealing that this compound treatment could significantly alter gene expression patterns, clustering them closer to embryonic stem cells (ESCs) than to their parent cells. nih.gov Functional enrichment and Gene Ontology (GO) analysis of these DEGs indicated that the compound influences critical biological processes and molecular functions. nih.govresearchgate.net

Quantitative Real-Time PCR (qRT-PCR) is a targeted approach used to validate the findings from RNA-seq or to quantify the expression of specific genes of interest. In research on the antibacterial properties of this compound against Staphylococcus aureus, qRT-PCR was employed to assess the expression of 11 different biofilm- and toxin-related genes. mdpi.com The results showed that the compound significantly downregulated the expression of key virulence factor genes, namely hla (encoding alpha-toxin) and nuc1 (encoding staphylococcal nuclease). mdpi.com Similarly, in studies on Candida albicans, qRT-PCR revealed that this compound altered the expression of genes critical for biofilm formation and hyphal development. nih.gov Specifically, it downregulated genes like ECE1, HWP1, TEC1, and UME6, while upregulating biofilm regulators such as CHK1, IFD6, and YWP1. nih.gov In the context of stem cells, qRT-PCR has been used to confirm the expression of developmental genes during differentiation. researchgate.net

The following table summarizes key transcriptomic findings in this compound research.

| Technique | Biological System | Key Genes/Pathways Investigated | Observed Effect of this compound | Reference |

| RNA-seq | Human Pluripotent Stem Cells (hiPSCs) | Global gene expression, Differentially Expressed Genes (DEGs) | Altered gene expression profiles, influencing stemness and differentiation potential. | nih.govnih.govresearchgate.net |

| qRT-PCR | Staphylococcus aureus | Virulence genes: hla, nuc1 | Significant downregulation of gene expression. | mdpi.com |

| qRT-PCR | Candida albicans | Biofilm/hyphae-forming genes: ECE1, HWP1, UME6 | Downregulation of expression. | nih.gov |

| qRT-PCR | Candida albicans | Biofilm/hyphal regulators: CHK1, IFD6, YWP1 | Upregulation of expression. | nih.gov |

| qRT-PCR | Human Pluripotent Stem Cells (hiPSCs) | Developmental genes: BRACHYURY, HAND1, SOX17, AFP | Analysis of mesoderm and endoderm markers during differentiation. | researchgate.net |

Proteomic and Immunological Analyses (Immunoblotting, Immunofluorescence)

Proteomic and immunological analyses provide critical insights into the functional consequences of the gene expression changes induced by this compound. These techniques allow for the detection and quantification of specific proteins, their activation states (e.g., phosphorylation), and their subcellular localization.

Immunoblotting (Western Blotting) is a widely used technique to measure the relative abundance of specific proteins. Research has shown that this compound can modulate key signaling pathways. For instance, in mesenchymal stem cells (MSCs), treatment with the compound was found to increase the protein levels of phosphorylated AKT and ERK, which are central components of pathways regulating cell proliferation. nih.gov The activation of the MEK/ERK pathway by extracellular vesicles from this compound-treated MSCs was also confirmed via immunoblotting. nih.gov In other contexts, related dihydroxyflavones have been shown to modulate the phosphorylation of ERK, JNK, and p38 MAP kinases, indicating the broader impact of this class of compounds on cellular signaling cascades. nih.govresearchgate.net

Immunofluorescence is a powerful imaging technique used to visualize the localization of specific proteins within cells. This method has been essential in studying the effects of this compound on stem cell pluripotency. In human iPSCs, immunofluorescence analysis confirmed the expression of key pluripotency markers such as NANOG, SOX2, OCT4, and SSEA4. researchgate.net This provides visual evidence that the compound helps maintain the undifferentiated state of these cells. In other studies, immunofluorescence has been used to demonstrate the inhibition of the nuclear translocation of the NF-κB p65 subunit, a key step in the inflammatory response, by related dihydroxyflavones, suggesting a mechanism for their anti-inflammatory effects. researchgate.net

The table below details significant findings from proteomic and immunological analyses in studies of this compound.

| Technique | Biological System | Protein Target | Observed Effect of this compound | Reference |

| Immunoblotting | Mesenchymal Stem Cells (MSCs) | p-AKT, p-ERK | Increased protein levels, indicating activation of proliferation pathways. | nih.gov |

| Immunoblotting | Equine Adipose-Derived Stromal Cells | p-ERK, p-AKT | A related compound, 3',4'-dihydroxyflavone, increased ERK phosphorylation. | nih.govkoreamed.org |

| Immunoblotting | Mouse Brain / Microglial Cells | p-p38, p-JNK, p-ERK1/2 | A related compound, 3',4'-dihydroxyflavone, suppressed LPS-induced phosphorylation. | researchgate.net |

| Immunofluorescence | Human Pluripotent Stem Cells (hiPSCs) | NANOG, SOX2, OCT4, SSEA4 | Confirmed high expression of these pluripotency markers. | researchgate.net |

| Immunofluorescence | Microglial Cells | NF-κB p65 subunit | A related compound, 3',4'-dihydroxyflavone, prevented translocation to the nucleus. | researchgate.net |

Research Methodologies and Experimental Models in 3,2'-dihydroxyflavone Studies

In Vitro Cellular Assays

In vitro assays are fundamental to understanding the direct effects of 3,2'-DHF on cells in a controlled environment. These studies have provided critical insights into its mechanisms of action.

Cell Culture Techniques for Stem Cell Lines (hiPSCs, USCs)

The impact of 3,2'-DHF on stem cell biology has been a significant area of research. Studies have utilized human induced pluripotent stem cells (hiPSCs) and urine-derived stem cells (USCs) to explore the compound's potential in regenerative medicine.

In studies involving hiPSCs, these cells are typically cultured on Matrigel-coated plates in specialized media like mTeSR1. nih.govresearchgate.net The research indicates that treatment with 3,2'-DHF can enhance the proliferation and survival of hiPSCs. nih.govnih.gov For instance, one study generated iPSCs from peripheral blood mononuclear cells (PBMCs) and found that 3,2'-DHF significantly increased cell proliferation and the expression of markers associated with a "naïve" stem cell state, which is a more primitive and versatile state. nih.govnih.gov This was observed alongside a decrease in apoptosis (programmed cell death) that often occurs when stem cells are dissociated for experimental purposes. nih.govnih.gov

Similarly, research on USCs has shown that the addition of 3,2'-DHF to culture media can enhance their isolation efficiency and proliferation rate. mdpi.com One study demonstrated that among several flavonoids tested, 3,2'-DHF and 3,4'-dihydroxyflavone significantly increased the number of USCs that could be successfully isolated and cultured. mdpi.com

Microbial Culture and Biofilm Assays (e.g., Microtiter Plate Assays)

The antimicrobial properties of 3,2'-DHF have been investigated, particularly its ability to inhibit the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antibiotics.

Standard microtiter plate assays are commonly used to assess biofilm inhibition. In these assays, bacteria such as Staphylococcus aureus (including methicillin-resistant S. aureus, or MRSA) are cultured in 96-well plates with and without 3,2'-DHF. mdpi.comresearchgate.net The extent of biofilm formation is then quantified. Research has shown that 3,2'-DHF can effectively inhibit biofilm formation by S. aureus at concentrations as low as 5 µg/mL. mdpi.com This inhibitory effect extends to polymicrobial biofilms containing both S. aureus and the fungus Candida albicans. mdpi.comnih.gov

Further investigations have delved into the mechanisms behind this antibiofilm activity. It has been observed that 3,2'-DHF can reduce the production of virulence factors by S. aureus, such as hemolysins (which destroy red blood cells) and slime, a key component of the biofilm matrix. mdpi.com The compound has also been shown to inhibit the morphological transition of C. albicans from a yeast form to a filamentous hyphal form, a critical step in biofilm development. nih.govresearchgate.net

Cytotoxicity and Cell Viability Assessments

Determining the potential toxicity of 3,2'-DHF to host cells is a crucial aspect of its evaluation. Various assays are employed to measure cytotoxicity and cell viability.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability. In studies with induced pluripotent stem cells (iPSCs), the MTT assay has been used to measure the effect of different concentrations of 3,2'-DHF on cell proliferation. researchgate.net Similarly, in studies with mesenchymal stem cells (MSCs), the MTT assay helped identify the optimal concentration of 3,2'-DHF for promoting cell growth. mdpi.com

Other methods include trypan blue exclusion assays, which distinguish between viable and non-viable cells based on membrane integrity. This method was used to count the number of viable hiPSCs after treatment with various concentrations of 3,2'-DHF, confirming its proliferative effect at a concentration of 10 μM. nih.gov

It's important to note that while 3,2'-DHF has shown beneficial effects on certain cell types, like stem cells, its cytotoxicity has been evaluated in other contexts as well. For example, studies on other dihydroxyflavone isomers have used assays like the WST-1 assay to confirm a lack of cytotoxicity in microglial cells at the concentrations tested. researchgate.net

Fluorescence-Based Assays (e.g., FreSHtracer system)

Fluorescence-based assays offer a powerful tool for visualizing and quantifying specific cellular processes. The FreSHtracer system, a reversible fluorescent probe for glutathione (GSH), has been instrumental in studying the antioxidant effects of 3,2'-DHF.

The FreSHtracer system works by emitting different fluorescent signals when it is bound to GSH versus when it is unbound, allowing for real-time measurement of intracellular GSH levels. researchgate.netkoreamed.org Studies on hiPSCs have utilized this system to demonstrate that treatment with 3,2'-DHF leads to an upregulation of intracellular GSH and an increase in the percentage of cells with high GSH levels. nih.govnih.govresearchgate.net This is significant because GSH is a major cellular antioxidant, and its increased levels may contribute to the enhanced survival and proliferation of these cells. nih.gov

The protocol for this assay involves seeding hiPSCs in 96-well plates, treating them with 3,2'-DHF, and then incubating them with the FreSHtracer probe. researchgate.net Fluorescence readings are then taken using a high-content imaging system to quantify the GSH levels. researchgate.net

Enzyme Activity and Signal Transduction Pathway Analysis

To understand the molecular mechanisms underlying the observed cellular effects of 3,2'-DHF, researchers analyze its impact on enzyme activity and key signal transduction pathways.

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins. In studies with iPSCs and MSCs, Western blotting has revealed that 3,2'-DHF treatment can activate pro-survival and self-renewal signaling pathways. researchgate.netmdpi.comnih.gov For example, it has been shown to increase the phosphorylation (a common mechanism of protein activation) of kinases such as AKT and ERK. mdpi.com In iPSCs, 3,2'-DHF treatment also led to the activation of STAT3 and the suppression of GSK3β, further supporting its role in maintaining pluripotency. nih.gov

Quantitative real-time PCR (qRT-PCR) is another key technique used to measure changes in gene expression. This method has been employed to show that 3,2'-DHF treatment increases the expression of pluripotency marker genes like OCT4, SOX2, and NANOG in iPSCs. researchgate.netnih.gov In the context of its antibiofilm activity, qRT-PCR has been used to demonstrate that 3,2'-DHF reduces the expression of virulence-related genes in S. aureus, such as hla (hemolysin) and nuc1 (nuclease). mdpi.com Similarly, in C. albicans, it has been shown to alter the expression of genes related to biofilm formation and hyphal development. nih.gov

In Vivo Animal Models

While in vitro studies provide valuable mechanistic data, in vivo animal models are essential for understanding the physiological effects of 3,2'-DHF in a whole organism.

Research has shown that the transplantation of iPSCs pre-treated with 3,2'-DHF into a mouse model of peripheral nerve injury resulted in more efficient axonal regeneration and functional recovery compared to controls. nih.gov Histopathological and gene expression analyses in this model indicated that the 3,2'-DHF-treated iPSCs stimulated the expression of cytokines like TNF-α in the early phase of injury, which may have contributed to the reduced recovery time. nih.gov

While not directly involving 3,2'-DHF, related studies on other dihydroxyflavones, such as 3',4'-dihydroxyflavone, have used mouse models to demonstrate antiviral activity against the influenza A virus. jmicrobiol.or.krmedchemexpress.com These studies provide a framework for how 3,2'-DHF could be evaluated in similar in vivo infection models.

Mammalian Models for Specific Disease Conditions (e.g., murine CIPN models)

Mammalian models, particularly murine (mouse) models, are instrumental in studying the therapeutic potential of 3,2'-Dihydroxyflavone for specific human diseases. A significant area of this research is in the context of chemotherapy-induced peripheral neuropathy (CIPN), a debilitating side effect of certain cancer treatments. mdbneuro.com

In a notable study, a murine model of CIPN was established by administering the chemotherapeutic agent paclitaxel. This induction leads to neuropathic symptoms in the mice, such as heightened sensitivity to touch (mechanical allodynia). nih.govresearchgate.net Researchers found that the administration of this compound resulted in a significant reduction in these pain behaviors when compared to control groups. This suggests the compound has neuroprotective efficacy. The observed effects have been compared to established analgesics like gabapentin. While other dihydroxyflavone derivatives, such as 3',4'-dihydroxyflavone and 7,3'-dihydroxyflavone, have also shown efficacy in similar paclitaxel-induced neuropathy models in mice, the findings for this compound specifically highlight its potential for pain management in the context of chemotherapy. nih.govresearchgate.netnih.gov The mechanism of action in these models is often explored through the compound's interaction with specific receptors and ion channels involved in pain modulation, such as KATP channels and GABAA receptors. nih.govnih.gov

Table 1: Findings from Murine Models for Chemotherapy-Induced Peripheral Neuropathy (CIPN)

| Model System | Condition Investigated | Key Findings for Dihydroxyflavones | Reference |

| Murine (Mouse) Model | Paclitaxel-Induced Peripheral Neuropathy | This compound administration led to a significant reduction in pain behaviors. | |

| Murine (Mouse) Model | Paclitaxel-Induced Peripheral Neuropathy | 3',4'-dihydroxyflavone demonstrated an anti-neuropathic effect, reducing mechanical and cold allodynia. | nih.govnih.govbioinformation.net |

| Murine (Mouse) Model | Paclitaxel-Induced Peripheral Neuropathy | 7,3'-dihydroxyflavone significantly reduced neuropathic pain symptoms like mechanical allodynia and thermal hyperalgesia. | researchgate.netnih.gov |

Invertebrate Models for Toxicity and Bioactivity Screening (e.g., Caenorhabditis elegans)

Invertebrate models provide a valuable platform for the initial screening of compounds for toxicity and general bioactivity due to their rapid life cycles, genetic tractability, and well-understood biology. conicet.gov.arresearchgate.net The nematode Caenorhabditis elegans is a prominent model organism used in such studies. conicet.gov.arkoreascience.krkoreascience.kr

Research utilizing C. elegans has shown that this compound exhibits low toxicity. nih.govresearchgate.net In one study comparing it to the parent compound flavone, this compound was found to be significantly less toxic, with the majority of nematodes surviving exposure. nih.gov Another investigation also reported that the compound was non-toxic in this model system. researchgate.net Beyond toxicity, C. elegans is also employed to assess other biological effects, such as antioxidative activity. koreascience.krkoreascience.kr These studies often measure the survival rates of the worms after being subjected to oxidative stress. koreascience.kr The use of C. elegans allows for efficient, medium-to-high-throughput screening, making it an ideal starting point before progressing to more complex vertebrate models. mdpi.comnih.gov

Table 2: Bioactivity and Toxicity Screening of this compound in Caenorhabditis elegans

| Model Organism | Endpoint Measured | Key Findings | Reference |

| Caenorhabditis elegans | Toxicity / Survival | This compound was significantly less toxic than flavone; most nematodes survived treatment. | nih.gov |

| Caenorhabditis elegans | Toxicity | Found to be non-toxic in the C. elegans model. | researchgate.net |

| Caenorhabditis elegans | Antimicrobial & Antioxidative Activities | This compound showed both good antimicrobial and antioxidative activities. | koreascience.kr |

| Caenorhabditis elegans | Antioxidative Effects | Used to test the antioxidative effects of various flavone derivatives by examining worm survival rates after oxidative stress induction. | koreascience.kr |

Plant Models for General Bioactivity Screening

While less common than animal models for this specific compound, plant-based systems can also be utilized for preliminary toxicity and bioactivity screening. nih.gov In one study that also involved invertebrate models, the toxicity of this compound was evaluated using a plant model. The results indicated that the compound had only marginal effects on plant growth, further supporting the low toxicity profile observed in other systems. nih.gov Plant models can offer a cost-effective and ethically neutral alternative for initial high-throughput screening of a compound's general biological impact before more specialized testing is undertaken.

Ethical Considerations in Research Involving Animal Models

The use of animal models in scientific research, including studies on compounds like this compound, is governed by stringent ethical principles. nih.gov A foundational framework is the principle of the "Three Rs": Replacement, Reduction, and Refinement. scielo.org.mxnuffieldbioethics.org

Replacement encourages the use of non-animal methods whenever possible, such as in vitro cell cultures or in silico computer modeling. nuffieldbioethics.org

Reduction mandates that researchers design studies to use the minimum number of animals necessary to obtain statistically significant and scientifically valid results. nih.gov

Refinement involves modifying experimental procedures to minimize any potential pain, suffering, distress, or lasting harm to the animals. scielo.org.mx

All research involving animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics board. scielo.org.mxnih.gov These committees conduct a harm-benefit analysis, weighing the potential scientific knowledge to be gained against the potential harm to the animals. nih.govresearchgate.net It is an ethical imperative that studies are well-designed to be reproducible and translatable, as poorly designed experiments that yield unreliable data cannot be justified. nih.gov The World Medical Association's Declaration of Helsinki stipulates that human clinical trials should be preceded by animal testing, underscoring the critical, albeit ethically complex, role of animal models in biomedical advancement. scielo.org.mx Therefore, all the findings from mammalian models described in this article were generated within this rigorous ethical framework, ensuring that the use of animals was justified, and their welfare was a primary concern. nih.govnih.gov

Emerging Research Frontiers and Future Perspectives

Translational Research and Potential Therapeutic Applications

Translational studies on 3,2'-DHF are exploring its utility in addressing significant health challenges. The compound's influence on stem cell behavior, microbial virulence, and neurological processes positions it as a promising candidate for developing novel therapeutic strategies.

The efficient maintenance and differentiation of human pluripotent stem cells (hiPSCs) are critical for their use in research and therapy. nih.gov 3,2'-DHF has been identified as a valuable supplement for stem cell culture media due to its ability to enhance the quality and therapeutic potential of these cells. nih.govnih.gov

Studies have shown that treating hiPSCs with 3,2'-DHF significantly boosts cell proliferation, improves colony formation, and reduces apoptosis (cell death) that often occurs when cells are dissociated for subculturing. nih.govnih.gov The compound promotes the expression of key pluripotency markers, including OCT4, SOX2, and NANOG, which are essential for maintaining the undifferentiated, self-renewing state of stem cells. nih.gov Furthermore, 3,2'-DHF encourages a "naïve" state in hiPSCs, a more primitive and versatile pluripotent state, while suppressing markers associated with the more developed "primed" state. nih.gov

A key finding is that 3,2'-DHF treatment upregulates intracellular glutathione (GSH), a major cellular antioxidant. nih.govnih.gov This increase in GSH levels contributes to improved cell survival. nih.gov Beyond maintenance, 3,2'-DHF also enhances the differentiation potential of hiPSCs. When guided by specific differentiation protocols, hiPSCs pre-treated with the flavonoid show improved differentiation into mesodermal lineages and, subsequently, into therapeutically relevant cells like hematopoietic progenitor cells (HPCs) and Natural Killer (NK) cells. nih.govnih.gov This enhanced efficiency in producing specific cell types underscores the potential of 3,2'-DHF as a key component in next-generation media for stem cell-based therapies. nih.gov

Table 1: Effects of 3,2'-Dihydroxyflavone on Human Pluripotent Stem Cells (hiPSCs)

| Effect | Key Findings | References |

|---|---|---|

| Proliferation & Survival | Significantly increases cell proliferation rate and colony formation. Decreases dissociation-induced apoptosis. | nih.govnih.gov |

| Stemness & Pluripotency | Increases expression of pluripotency markers (OCT4, SOX2, NANOG). Promotes naïve stemness marker expression. | nih.govnih.gov |

| Antioxidant Capacity | Upregulates intracellular glutathione (GSH) and increases the percentage of GSH-high cells. | nih.govnih.gov |

| Differentiation Potential | Enhances differentiation into hematopoietic progenitor cells (CD34+ CD45+) and Natural Killer (NK) cells. Improves differentiation into mature neurons. | nih.govnih.govnih.gov |

| Synergistic Effects | Co-treatment with Y-27632 (a ROCK inhibitor) leads to substantial improvements in cell proliferation and suppression of apoptosis. | nih.gov |

The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), poses a severe threat to global health. mdpi.com A major challenge in treating these infections is the ability of bacteria to form biofilms—structured communities of cells that adhere to surfaces and are encased in a protective matrix. nih.gov Biofilms make bacteria more resistant to antibiotics and the host immune system. nih.gov

3,2'-DHF has emerged as a potent agent against S. aureus biofilms. mdpi.com In a screening of 19 different flavonoid-like compounds, 3,2'-DHF was identified as a strong inhibitor of biofilm formation in both methicillin-sensitive (S. aureus) and resistant (MRSA) strains. mdpi.com Its antibiofilm activity has been confirmed through microscopic analyses. nih.gov

Notably, 3,2'-DHF is also effective against polymicrobial biofilms, which involve multiple species. Research has shown its efficacy in inhibiting biofilms containing both S. aureus and the opportunistic fungus Candida albicans. mdpi.comnih.gov Beyond just preventing biofilm formation, 3,2'-DHF acts as an antivirulence agent by suppressing key factors that contribute to the pathogenicity of S. aureus. It has been shown to reduce hemolytic activity (the ability to lyse red blood cells) and slime production, a critical component of the biofilm matrix. mdpi.comresearchgate.net This is achieved, in part, by downregulating the expression of crucial virulence genes, such as hla (encoding alpha-hemolysin) and nuc1 (encoding a nuclease). mdpi.comnih.gov By targeting virulence and biofilms rather than just bacterial viability, compounds like 3,2'-DHF offer a promising strategy that may reduce the likelihood of resistance development. mdpi.com

Table 2: Antibiofilm and Antivirulence Activity of this compound

| Activity | Target Organism(s) | Key Findings | References |

|---|---|---|---|

| Antibiofilm | Staphylococcus aureus (including MRSA) | Inhibits biofilm formation in a dose-dependent manner. Effective at concentrations as low as 5 µg/mL. | mdpi.comnih.gov |

| Antibiofilm (Polymicrobial) | S. aureus & Candida albicans | Effectively inhibits the formation of mixed bacterial-fungal biofilms. | mdpi.comnih.govresearchgate.net |

| Antivirulence | S. aureus | Reduces hemolytic activity by more than 79% at 5 μg/mL. Inhibits slime production. | mdpi.comresearchgate.net |

| Gene Regulation | S. aureus | Reduces the expression of key virulence genes, including hemolysin (hla) and nuclease (nuc1). | mdpi.comnih.govresearchgate.net |

The neuroprotective potential of flavonoids is an active area of research, and 3,2'-DHF is a compound of interest for interventions in neurological disorders, particularly concerning nerve damage. nih.gov Research has demonstrated that pluripotent stem cells pre-treated with 3,2'-DHF show enhanced therapeutic effects in animal models of peripheral nerve injury. nih.gov

In one study, the transplantation of iPSCs treated with 3,2'-DHF into a rat model with nerve damage resulted in more efficient axonal regeneration and better functional recovery compared to controls. nih.gov This suggests that 3,2'-DHF not only improves the quality of the stem cells but also primes them for a more effective therapeutic role upon transplantation. The mechanism appears to involve the modulation of the local injury environment; the transplanted 3,2'-DHF-treated iPSCs stimulated the expression of cytokines like TNF-α in the early phase of injury, which can play a complex role in both inflammation and regeneration, ultimately reducing the recovery time. nih.gov

Furthermore, 3,2'-DHF treatment was found to improve the differentiation of iPSCs into fully matured neurons, highlighting its potential in strategies aimed at replacing or supporting damaged neural cells. nih.gov While research into other flavonoids like 7,8-dihydroxyflavone has shown direct neuroprotective effects by mimicking brain-derived neurotrophic factor (BDNF), the current evidence for 3,2'-DHF points towards its significant role in enhancing cell-based therapies for neurological repair. nih.govnih.gov

Novel Antibiofilm and Antivirulence Agents

Unveiling Complex Mechanisms of Action